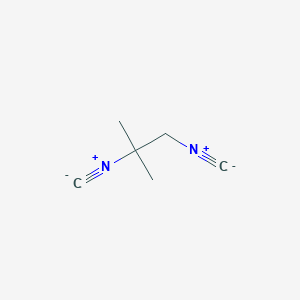
1,2-Diisocyano-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diisocyano-2-methylpropane is an organic compound characterized by the presence of two isocyanide groups attached to a central carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Diisocyano-2-methylpropane can be synthesized through a multi-step process starting from pentaerythritol tetrabromide. The synthesis involves the following steps:
Nucleophilic substitution: Pentaerythritol tetrabromide is reacted with sodium azide to form 1,3-diazido-2,2-bis(azidomethyl)propane.
Reduction: The tetraazide is reduced using hydrogen and palladium-on-charcoal to yield 2,2-bis(aminomethyl)propane-1,3-diamine.
Formylation: The tetraamine is refluxed with excess ethyl formate to produce N,N’-(2,2-bis(formamidomethyl)propane-1,3-diyl)diformamide.
Dehydration: The tetraformamide undergoes Ugi dehydration to form this compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diisocyano-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanide groups can participate in nucleophilic substitution reactions.
Multicomponent Reactions: It can be involved in Ugi and Passerini multicomponent reactions, forming complex structures.
Common Reagents and Conditions
Nucleophiles: Sodium azide, hydrogen, and palladium-on-charcoal are commonly used in the synthesis process.
Solvents: Organic solvents such as ethyl formate are used during formylation.
Major Products Formed
Multicomponent Reaction Products: The compound can form complex structures such as dendrimers and metal-organic frameworks (MOFs) through multicomponent reactions.
Wissenschaftliche Forschungsanwendungen
1,2-Diisocyano-2-methylpropane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is utilized in the formation of MOFs and COFs, which have applications in gas storage, catalysis, and drug delivery.
Medicinal Chemistry: Its unique structure allows for the exploration of new drug candidates through multicomponent reactions.
Wirkmechanismus
The mechanism of action of 1,2-diisocyano-2-methylpropane involves its isocyanide groups, which can act as nucleophiles or electrophiles in various chemical reactions. The compound’s reactivity is influenced by the electronic properties of the isocyanide groups, allowing it to participate in diverse chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diisocyano-2,2-bis(isocyanomethyl)propane: This compound has a similar structure but with an additional isocyanide group, leading to different reactivity and applications.
1,2-Diisocyano-4,5-dimethylbenzene: Another isocyanide compound with different substitution patterns, affecting its chemical behavior.
Uniqueness
1,2-Diisocyano-2-methylpropane is unique due to its symmetrical structure and the presence of two isocyanide groups, which provide high reactivity and versatility in chemical synthesis. Its ability to participate in multicomponent reactions makes it a valuable compound in organic and materials chemistry .
Eigenschaften
IUPAC Name |
1,2-diisocyano-2-methylpropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-6(2,8-4)5-7-3/h5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZRAXXYEZVFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C[N+]#[C-])[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














